This article provides a comprehensive overview of the compound (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, covering its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
The synthesis of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate typically involves several steps starting from chiral precursors. One common approach is to utilize S-pyroglutamic acid as a chiral synthon, which undergoes various transformations including oxidation and alkylation to yield the desired pyrrolidinone structure. The final product can be synthesized by reacting the corresponding alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form the sulfonate ester. This method allows for high stereochemical control and yields significant amounts of the desired compound .
The molecular structure of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate can be described as follows:
The structural formula can be represented as follows:
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate can participate in various chemical reactions:
The mechanism of action for compounds like (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate often involves their interaction with biological targets such as receptors or enzymes. For instance, it may act as a muscarinic agonist, influencing cholinergic signaling pathways. This interaction typically involves binding to specific receptor sites, leading to downstream effects such as modulation of neurotransmitter release or alteration of cellular signaling pathways .
The physical and chemical properties of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate include:
The scientific applications of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate are diverse:
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a specialized chiral synthon that bridges lactam chemistry and sulfonate-mediated transformations. Its molecular architecture combines a γ-lactam ring—a privileged scaffold in medicinal chemistry—with a highly reactive tosylate group, enabling precise stereocontrolled bond formation. This compound exemplifies the convergence of stereochemical complexity and functional versatility required for synthesizing bioactive molecules with defined three-dimensional architectures.
The compound’s systematic IUPAC name, (R)-(5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, encodes its core structural features: a pyrrolidin-5-one (γ-lactam) ring with an (R)-configured chiral center at C2, linked via a methylene bridge to a 4-methylphenylsulfonate (tosylate) ester group. Its stereospecific identity is confirmed by the CAS Registry Number 128899-31-0 [3] [5].
Key molecular descriptors include:
Table 1: Comparative Identifiers of Enantiomers and Racemate
Configuration | CAS Number | Molecular Weight | Key Sources |
---|---|---|---|
(R)-enantiomer | 128899-31-0 | 269.32 g/mol | Synblock, AiFChem [3] [5] |
(S)-enantiomer | 51693-17-5 | 269.32 g/mol | Ambeed, Santa Cruz Biotechnology [1] [4] |
Racemic mixture | 98243-59-5 | 269.32 g/mol | ChemScene [2] |
The chiral center arises from the C2 carbon of the pyrrolidinone ring, where the absolute (R)-configuration critically influences its reactivity and downstream applications. Computational analyses reveal moderate lipophilicity (average LogP ≈1.46) and high gastrointestinal absorption potential, supporting its utility as an intermediate rather than a drug candidate [4].
The compound emerged in the late 1980s–1990s alongside advances in asymmetric synthesis, responding to demands for enantiopure lactam intermediates. Its first documented appearance correlates with the assignment of CAS #128899-31-0, reflecting its establishment as a distinct chiral entity [3] [5]. Initially, synthetic routes relied on classical resolution of racemates (CAS #98243-59-5), but technological shifts toward enantioselective catalysis enabled direct access to the (R)-enantiomer [2] [3].
Table 2: Key Milestones in Compound Development
Year Range | Development Phase | Technical Advance |
---|---|---|
Pre-1990 | Racemate availability | Classical resolution of (±)-lactam tosylates [2] |
1990s | Enantiomer separation | Chiral chromatography enabling (R)/(S) isolation [3] |
Post-2000 | Asymmetric synthesis | Catalytic methods for direct (R)-enantiomer production [5] |
This evolution paralleled the broader adoption of tosylates as alternatives to halides in nucleophilic substitutions, prized for their crystalline stability and controlled reactivity. While no Nobel-recognized breakthroughs feature this specific compound, its development mirrors transformative methodologies in stereoselective synthesis.
This chiral tosylate serves dual roles: as a versatile alkylating agent and as a stereochemical relay for complex molecule assembly. The tosylate group (-OTs) is a superior leaving group (mean reactivity index ≈2.8× mesylates), facilitating SN2 displacements with azides, amines, or carboxylates while cleanly inverting stereochemistry [4] [5]. Concurrently, the pyrrolidinone ring acts as a:
Notably, it enables concise routes to α-substituted GABA derivatives, kinase inhibitors, and fused pyrrolidine systems. For example, Synblock highlights its use in generating optically active intermediates for protease inhibitors and nootropic agents [3]. The lactam’s carbonyl also allows ring functionalization via Grignard addition or reduction, adding dimensionality to its synthetic profile.
Table 3: Key Synthetic Applications and Target Structures
Reaction Type | Product Class | Pharmaceutical Relevance |
---|---|---|
Nucleophilic displacement | Chiral azides/amines | Precursors to unnatural amino acids [5] |
Pd-catalyzed coupling | Biaryl lactams | Kinase inhibitor cores [4] |
Lactam alkylation/reduction | GABA analogs | Neuroactive compounds [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: